molecular formula C20H18FNO6 B11484409 5-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde

5-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B11484409
M. Wt: 387.4 g/mol
InChI Key: SPTMGMQKVKGPLU-UHFFFAOYSA-N
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Description

5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-4-CARBALDEHYDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-4-CARBALDEHYDE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final steps often involve the formation of the benzodioxole structure and the addition of the aldehyde group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-4-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-4-CARBALDEHYDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-4-CARBALDEHYDE is unique due to its combination of a fluorophenyl group, oxazole ring, and benzodioxole structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H18FNO6

Molecular Weight

387.4 g/mol

IUPAC Name

5-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C20H18FNO6/c1-24-17-14(15(9-23)18-20(19(17)25-2)27-10-26-18)7-13-8-16(22-28-13)11-3-5-12(21)6-4-11/h3-6,9,13H,7-8,10H2,1-2H3

InChI Key

SPTMGMQKVKGPLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=O)OCO2)OC

Origin of Product

United States

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